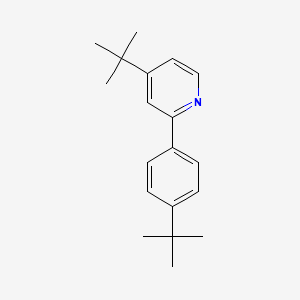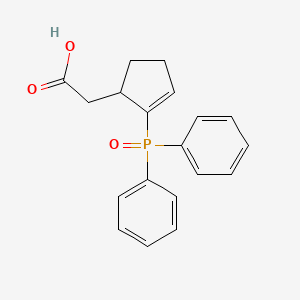
2-Cyclopentene-1-acetic acid, 2-(diphenylphosphinyl)-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-Cyclopentene-1-acetic acid, 2-(diphenylphosphinyl)- is an organic compound with the molecular formula C19H19O2P. It is a derivative of cyclopentene and contains a diphenylphosphinyl group. This compound is of interest in various fields of chemistry due to its unique structure and reactivity.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-Cyclopentene-1-acetic acid, 2-(diphenylphosphinyl)- typically involves the reaction of cyclopentene with acetic acid in the presence of a catalyst to form 2-Cyclopentene-1-acetic acid. This intermediate is then reacted with diphenylphosphine oxide under specific conditions to yield the final product. The reaction conditions often include controlled temperatures and the use of solvents to facilitate the reaction.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and advanced purification techniques to ensure the quality of the final product.
Análisis De Reacciones Químicas
Types of Reactions
2-Cyclopentene-1-acetic acid, 2-(diphenylphosphinyl)- undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding phosphine oxides.
Reduction: Reduction reactions can convert the diphenylphosphinyl group to other functional groups.
Substitution: The compound can undergo substitution reactions where the diphenylphosphinyl group is replaced by other groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like lithium aluminum hydride for reduction, and various nucleophiles for substitution reactions. The conditions typically involve specific temperatures, solvents, and catalysts to drive the reactions to completion.
Major Products Formed
The major products formed from these reactions depend on the type of reaction and the reagents used. For example, oxidation reactions yield phosphine oxides, while reduction reactions can produce phosphines or other reduced forms of the compound.
Aplicaciones Científicas De Investigación
2-Cyclopentene-1-acetic acid, 2-(diphenylphosphinyl)- has several scientific research applications:
Chemistry: It is used as a reagent in organic synthesis and as a ligand in coordination chemistry.
Biology: The compound is studied for its potential biological activities and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a precursor for drug development.
Industry: It is used in the production of specialty chemicals and materials, including polymers and advanced materials.
Mecanismo De Acción
The mechanism of action of 2-Cyclopentene-1-acetic acid, 2-(diphenylphosphinyl)- involves its interaction with molecular targets and pathways in biological systems. The diphenylphosphinyl group can interact with enzymes and receptors, modulating their activity. The compound’s effects are mediated through these interactions, influencing various biochemical pathways.
Comparación Con Compuestos Similares
Similar Compounds
- 2-Cyclopentene-1-acetic acid
- Diphenylphosphine oxide
- Cyclopentene derivatives
Uniqueness
2-Cyclopentene-1-acetic acid, 2-(diphenylphosphinyl)- is unique due to the presence of both the cyclopentene and diphenylphosphinyl groups. This combination imparts distinct chemical and physical properties, making it valuable for specific applications in research and industry. Its reactivity and ability to form stable complexes with metals and other compounds set it apart from similar compounds.
Propiedades
Número CAS |
652972-58-2 |
|---|---|
Fórmula molecular |
C19H19O3P |
Peso molecular |
326.3 g/mol |
Nombre IUPAC |
2-(2-diphenylphosphorylcyclopent-2-en-1-yl)acetic acid |
InChI |
InChI=1S/C19H19O3P/c20-19(21)14-15-8-7-13-18(15)23(22,16-9-3-1-4-10-16)17-11-5-2-6-12-17/h1-6,9-13,15H,7-8,14H2,(H,20,21) |
Clave InChI |
TYQASKPXNOFBEW-UHFFFAOYSA-N |
SMILES canónico |
C1CC(C(=C1)P(=O)(C2=CC=CC=C2)C3=CC=CC=C3)CC(=O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![5-(But-3-en-1-yl)-1,3-difluoro-2-{[4-(trifluoromethyl)phenyl]ethynyl}benzene](/img/structure/B12518192.png)
![Tert-butyl [2-(2-amino-1,3-thiazol-5-yl)ethyl]carbamate](/img/structure/B12518197.png)
![2-Azabicyclo[2.2.1]heptane-3-thione](/img/structure/B12518206.png)
![5-Isopropyl-2-(perfluorophenyl)-5,6-dihydro-8H-[1,2,4]triazolo[3,4-c][1,4]oxazin-2-ium tetrafluoroborate](/img/structure/B12518208.png)
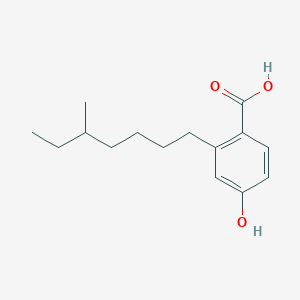
![5-{[3-Chloro-4-(2,3-dihydroxypropoxy)phenyl]methylidene}-3-(2-methylphenyl)-2-(propylimino)-1,3-thiazolidin-4-one](/img/structure/B12518248.png)


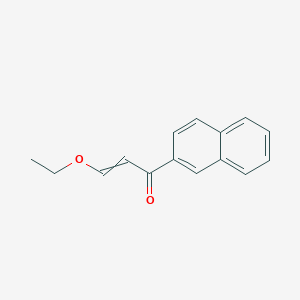
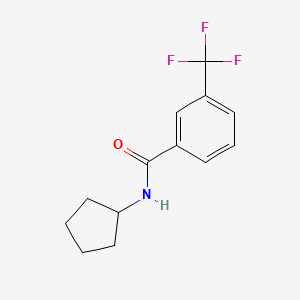
![2-Methoxy-4-[3-(4-nitrophenyl)-5,6-dihydro-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl]phenol](/img/structure/B12518270.png)

![4-Chloro-6-[5-(2-methoxyphenyl)-6-phenylpyridin-2(1H)-ylidene]cyclohexa-2,4-dien-1-one](/img/structure/B12518279.png)
